molecular formula C18H21N3O5S B2588753 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid CAS No. 876894-44-9

4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid

Cat. No.: B2588753
CAS No.: 876894-44-9
M. Wt: 391.44
InChI Key: QICSHKAUWMRCAT-UHFFFAOYSA-N
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Description

4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid is a structurally complex molecule featuring:

  • A thiazole core substituted with a 4-methoxyphenyl group at position 2.
  • An amino linkage connecting the thiazole to a 4-oxobutanoic acid backbone.
  • A morpholine ring at position 3 of the butanoic acid chain.

This compound combines aromatic, heterocyclic, and hydrophilic moieties, making it relevant for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring multipoint interactions. Its synthesis likely involves coupling reactions between thiazole amines and activated carboxylic acid derivatives, followed by functional group modifications to introduce the morpholine unit .

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3-morpholin-4-yl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-13-4-2-12(3-5-13)14-11-27-18(19-14)20-17(24)15(10-16(22)23)21-6-8-26-9-7-21/h2-5,11,15H,6-10H2,1H3,(H,22,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICSHKAUWMRCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid are not yet fully understood due to the lack of specific studies on this compound. Based on the known properties of similar compounds, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid may also interact with various cellular receptors.

Cellular Effects

The cellular effects of 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid are currently unknown. Similar compounds have been found to influence cell function in various ways. For example, certain indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting that 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid may also have similar effects on cells.

Biological Activity

The compound 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid (CAS Number: 6223-41-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 382.43 g/mol. The structure features a thiazole ring, a morpholine moiety, and an oxobutanoic acid group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H18N2O4SC_{20}H_{18}N_{2}O_{4}S
Molecular Weight382.43 g/mol
CAS Number6223-41-2

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Thiazoles are known to exhibit various biological activities, particularly in inhibiting cancer cell proliferation through multiple mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylase (HDAC), which are critical for DNA synthesis and modification.
  • Targeting Kinases : It has been suggested that compounds similar to this thiazole derivative can target specific kinases that play a role in cell signaling pathways associated with cancer growth .

The mechanisms through which this compound exerts its biological effects include:

  • Cytotoxicity : Studies indicate that derivatives of thiazoles can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Antiproliferative Effects : The compound has shown promise in reducing cell viability in various cancer cell lines through cell cycle arrest and apoptosis induction.

Case Studies

  • Study on Lung Cancer Cells : In vitro studies demonstrated that the compound significantly reduced the proliferation of A549 lung cancer cells by inducing apoptosis and altering cell cycle progression .
  • Breast Cancer Research : Another study reported that thiazole derivatives exhibited potent activity against MCF-7 breast cancer cells, with IC50 values indicating strong cytotoxic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives suggests that modifications to the thiazole ring or substituents can enhance biological activity. For instance:

  • Methoxy Substituent : The presence of the methoxy group on the phenyl ring has been associated with increased lipophilicity, enhancing cellular uptake and bioactivity.
  • Morpholine Moiety : The morpholine group may contribute to improved solubility and stability, further enhancing the compound's pharmacological profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiazole Derivatives

Compound A : 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
  • Structural Differences :
    • Substituent : Chlorine (electron-withdrawing) replaces the methoxy group (electron-donating) on the phenyl ring.
    • Morpholine Absence : Lacks the morpholin-4-yl group at position 3.
  • Impact: The chloro-substituted analog may exhibit reduced solubility due to increased lipophilicity.
Compound B : 4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid
  • Structural Differences :
    • Thiazole Substituents : Contains acetyl and methyl groups instead of 4-methoxyphenyl.
    • Backbone : Lacks both the 4-oxo and morpholine groups.
  • Simplified structure may reduce metabolic stability compared to the target compound.

Heteroaromatic and Hybrid Systems

Compound C : 4-Oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid
  • Structural Differences: Aromatic Ring: Pyridinyl replaces 4-methoxyphenyl on the thiazole. Morpholine Absence: No morpholine unit.
  • Impact :
    • Pyridine’s basic nitrogen could enhance solubility but may alter binding modes through hydrogen-bond acceptor interactions.
    • The absence of morpholine reduces conformational flexibility and polar surface area.
Compound D : 4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid
  • Structural Differences: Backbone: Benzoic acid replaces oxobutanoic acid. Thiazole Configuration: Z-configuration (ylidene) instead of a single bond.
  • Ethyl substitution on thiazole increases lipophilicity, affecting membrane permeability.

Pharmacologically Active Derivatives

Compound E : 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24)
  • Structural Differences: Core: Dihydroquinoline and dihydropyrazole replace thiazole and morpholine. Substituents: Bromophenyl and phenyl groups enhance aromatic bulk.
  • Impact :
    • Increased molecular complexity may improve target specificity but reduce synthetic accessibility.
    • Bromine’s electron-withdrawing effects contrast with methoxy’s electron donation, altering electronic profiles.

Key Comparative Data

Property Target Compound Compound A Compound C
Molecular Weight ~407.4 g/mol (estimated) 325.7 g/mol 277.3 g/mol
Solubility Moderate (morpholine enhances polarity) Low (chlorophenyl increases logP) Moderate (pyridine enhances polarity)
Synthetic Yield Not reported 86% (analogous synthesis) Not reported
Biological Activity Potential enzyme inhibition (untested) Unknown Unknown

Discussion of Structural and Functional Implications

  • Methoxyphenyl vs. Halogenated Phenyls : The methoxy group’s electron-donating nature enhances aromatic ring electron density, favoring interactions with hydrophobic pockets in targets. This contrasts with chloro- or bromophenyl groups, which may improve binding to electron-deficient regions .
  • Thiazole vs. Pyrazole/Quinoline Cores: Thiazoles offer metabolic stability and π-stacking capability, whereas pyrazole/quinoline hybrids provide conformational flexibility for diverse binding modes .

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